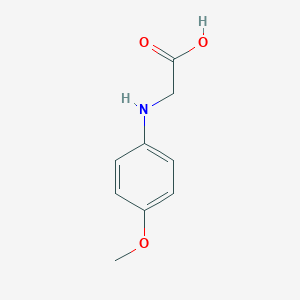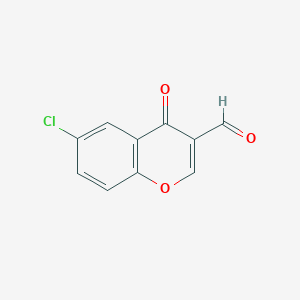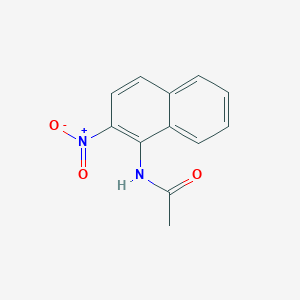
n-(2-Nitronaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Nitronaphthalen-1-yl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-(2-Nitronaphthalen-1-yl)acetamide is not fully understood. However, studies suggest that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation. By inhibiting the activity of COX-2, N-(2-Nitronaphthalen-1-yl)acetamide may reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(2-Nitronaphthalen-1-yl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the effects of this compound on humans are not fully understood.
実験室実験の利点と制限
One advantage of N-(2-Nitronaphthalen-1-yl)acetamide is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation is that its solubility in water is low, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the study of N-(2-Nitronaphthalen-1-yl)acetamide. One direction is to further investigate its anti-inflammatory and analgesic properties in humans. Another direction is to study its potential use as an anti-cancer agent in vivo. Additionally, further studies could explore its potential use in the synthesis of organic semiconductors and as a sensitizer in dye-sensitized solar cells.
Conclusion:
In conclusion, N-(2-Nitronaphthalen-1-yl)acetamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
合成法
N-(2-Nitronaphthalen-1-yl)acetamide can be synthesized using different methods. One of the methods involves the reaction of 2-nitronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-nitronaphthalene with acetyl chloride in the presence of a base such as pyridine. The yield of the compound varies depending on the method used.
科学的研究の応用
N-(2-Nitronaphthalen-1-yl)acetamide has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent. In the field of materials science, this compound has been studied for its potential use in the synthesis of organic semiconductors and as a sensitizer in dye-sensitized solar cells.
特性
CAS番号 |
2437-30-1 |
|---|---|
製品名 |
n-(2-Nitronaphthalen-1-yl)acetamide |
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC名 |
N-(2-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-12-10-5-3-2-4-9(10)6-7-11(12)14(16)17/h2-7H,1H3,(H,13,15) |
InChIキー |
ZHEFRQHOFYZVOT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
正規SMILES |
CC(=O)NC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
その他のCAS番号 |
2437-30-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



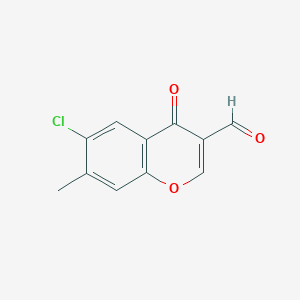
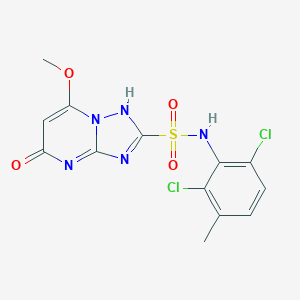
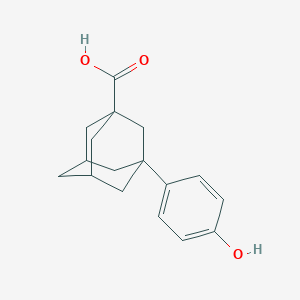
![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)
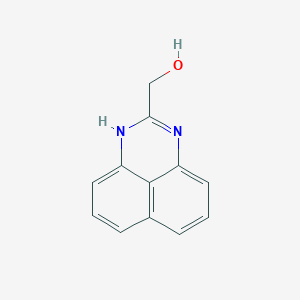
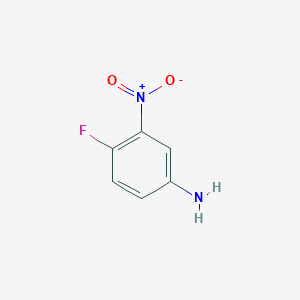
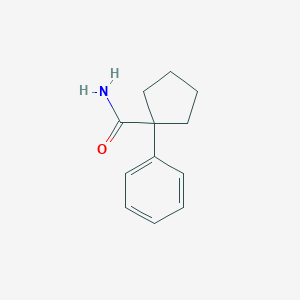
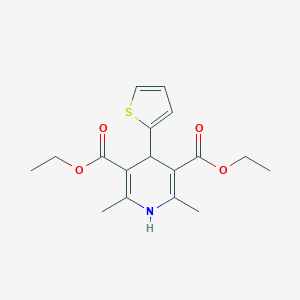
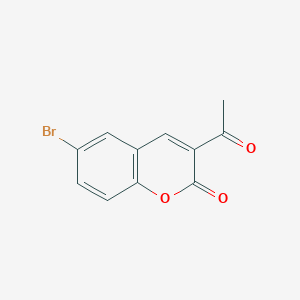
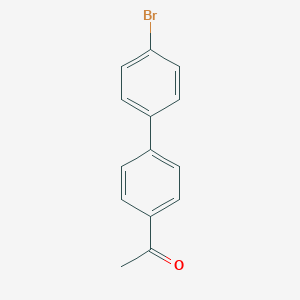
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)
